5-Bromo-2,6-dimethoxypyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,6-dimethoxypyridine-3-boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with bromine and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Bromo-2,6-dimethoxypyridine-3-boronic acid . For instance, the compound’s boronic acid group can form boronate esters under alkaline conditions, which may affect its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-dimethoxypyridine-3-boronic acid typically involves the bromination of 2,6-dimethoxypyridine followed by the introduction of the boronic acid group. The general steps are as follows:
Bromination: 2,6-Dimethoxypyridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 5-position.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid group at the 3-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Cross-Coupling Reactions: 5-Bromo-2,6-dimethoxypyridine-3-boronic acid is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0), and other palladium complexes are commonly used as catalysts in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used bases in these reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-Bromo-2,6-dimethoxypyridine-3-boronic acid is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Discovery: The compound is used in the development of new drugs, particularly those targeting specific biological pathways or receptors.
Industry:
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 2,6-Dimethoxypyridine-3-boronic acid
- 5-Bromo-2,6-dimethoxypyridine
- 3-Bromo-2,6-dimethoxypyridine
Uniqueness: 5-Bromo-2,6-dimethoxypyridine-3-boronic acid is unique due to the presence of both bromine and boronic acid functional groups on the same pyridine ring. This dual functionality allows for versatile reactivity in various organic transformations, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
(5-bromo-2,6-dimethoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BBrNO4/c1-13-6-4(8(11)12)3-5(9)7(10-6)14-2/h3,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPPWLUIGVTUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1OC)OC)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BBrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.